Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)

4-Iodo-N-methylbenzamide structure
4-Iodo-N-methylbenzamide structure
Product Name:4-Iodo-N-methylbenzamide
Numero CAS:89976-43-2
MF:C8H8INO
MW:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343
Update Time:2025-06-07

4-Iodo-N-methylbenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Iodo-N-methylbenzamide
    • 4-Iodo-N-methylbenzamide (ACI)
    • Benzamide, p-iodo-N-methyl- (7CI)
    • p-Iodo-N-methylbenzamide
    • AKOS001282975
    • SY350466
    • Z30272273
    • N-methyl-4-iodobenzoic acid amide
    • MFCD02945450
    • CS-0102088
    • 89976-43-2
    • 4-iodo-N-methylbenzenamide
    • MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • SR-01000229829
    • SR-01000229829-1
    • D76275
    • NCGC00335386-01
    • 4-Iodo N-methylbenzamide
    • Benzamide, 4-iodo-N-methyl-
    • SCHEMBL2144483
    • DTXSID301313239
    • AB00285917-03
    • AG-670/15546222
    • CS-16659
    • MDL: MFCD02945450
    • Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
    • Chiave InChI: MCWQNRJDIFEOIK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(I)=CC=1)NC

Proprietà calcolate

  • Massa esatta: 260.96506g/mol
  • Massa monoisotopica: 260.96506g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 141
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 29.1Ų

4-Iodo-N-methylbenzamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-100mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
100mg
131CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-5g
4-Iodo-N-methylbenzamide
89976-43-2 98%
5g
2415CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-1g
4-Iodo-N-methylbenzamide
89976-43-2 98%
1g
484.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-250mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
250mg
298CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-200mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
200mg
157.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH266-50mg
4-Iodo-N-methylbenzamide
89976-43-2 98%
50mg
67.0CNY 2021-08-04
TRC
I724563-100mg
4-Iodo-N-methylbenzamide
89976-43-2
100mg
$64.00 2023-05-18
TRC
I724563-250mg
4-Iodo-N-methylbenzamide
89976-43-2
250mg
$75.00 2023-05-18
TRC
I724563-500mg
4-Iodo-N-methylbenzamide
89976-43-2
500mg
$87.00 2023-05-18
TRC
I724563-1g
4-Iodo-N-methylbenzamide
89976-43-2
1g
$98.00 2023-05-18

4-Iodo-N-methylbenzamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether ,  1,2-Dichloroethane
Riferimento
Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation
Marcoux, David, 2009, , 71(4),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ;  1 h, rt
1.2 Solvents: Diethyl ether ;  overnight, rt
Riferimento
Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine
Marcoux, David; Charette, Andre B., Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  1 h, rt
Riferimento
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation
Jia, Bing; Yang, Yunhui; Jin, Xiqing; Mao, Guoliang; Wang, Congyang, Organic Letters, 2019, 21(16), 6259-6263

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Solvents: Water ;  2 h, rt
Riferimento
Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline
Gallasch, David P.; Woodhouse, Susan L.; Rendina, Louis M., Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  overnight, rt
Riferimento
Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination
Jakobsson, Jimmy Erik; Groennevik, Gaute; Riss, Patrick Johannes, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran ,  Water ;  < 5 °C
Riferimento
The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I
Chen, Weizhong; Ren, Tong, Journal of Cluster Science, 2008, 19(1), 99-108

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride ,  Pyridine
Riferimento
Development of new and efficient polymer-supported hypervalent iodine reagents
Ficht, S.; Mulbaier, M.; Giannis, A., Tetrahedron, 2001, 57(23), 4863-4866

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Water ;  15 min, rt
Riferimento
Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes
Guo, Yu ; Wang, Ruo-Ya; Kang, Jia-Xin ; Ma, Yan-Na; Xu, Cong-Qiao ; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ,  Water ;  0 °C; 1 h, rt
Riferimento
The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI)
Niu, Yaru; Cao, Chengyao Kimmy; Ge, Chenxin; Qu, Hongmei; Chen, Chao, Chinese Chemical Letters, 2022, 33(3), 1541-1544

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Methanol ;  1 h, rt
Riferimento
Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization
Tang, Qiuzheng; Xia, Dexin; Jin, Xiqing; Zhang, Qing; Sun, Xiao-Qiang; et al, Journal of the American Chemical Society, 2013, 135(12), 4628-4631

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ;  0.5 h, 0 °C
Riferimento
Photoinduced Cross-Coupling of Aryl Iodides with Alkenes
Liu, Yuliang; Li, Haoyu; Chiba, Shunsuke, Organic Letters, 2021, 23(2), 427-432

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ;  24 h, 1 atm, 120 °C
Riferimento
Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation
Gautam, Nimisha; Logdi, Ratan; P., Sreejyothi; Roy, Antara; Tiwari, Ashwani K.; et al, Chemical Science, 2023, 14(19), 5079-5086

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ,  Ethanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Cobalt(III)-Catalyzed Directed C-H Allylation
Gensch, Tobias; Vasquez-Cespedes, Suhelen; Yu, Da-Gang; Glorius, Frank, Organic Letters, 2015, 17(15), 3714-3717

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Water
Riferimento
4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I
Zhu, Yuping; Olson, Steven H.; Hermanowski-Vosatka, Anne; Mundt, Steven; Shah, Kashmira; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411

4-Iodo-N-methylbenzamide Raw materials

4-Iodo-N-methylbenzamide Preparation Products

4-Iodo-N-methylbenzamide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
Numero d'ordine:A1228923
Stato delle scorte:in Stock
Quantità:10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:42
Prezzo ($):177
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
A1228923
Purezza:99%
Quantità:10g
Prezzo ($):177
Email